- Homopurine RP-stereo-defined phosphorothioate analogs of DNA with hampered Watson-Crick base pairings form Hoogsteen paired parallel duplexes with (2'-OMe)-RNAsOrganic & Biomolecular Chemistry, 2019, 17(18), 4611-4620,
Cas no 98056-69-0 (5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine)

98056-69-0 structure
商品名:5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine 化学的及び物理的性質
名前と識別子
-
- Adenosine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyl- (9CI)
- 5´-O-[Bis(4-methoxyphenyl)phenylmethyl]-2´-deoxy-N-methyladenosine
- (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol
- (2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
- 2'-DEOXY-5'-O-DMT-N6-METHYLADENOSINE
- 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyladenosine
- 5'-dimethoxytrityl-N6-methyl-2'-deoxyadenosine
- 5'-O-DMT-2'-deoxy-N-methyl-adenosine
- 5'-O-DMT-N6-methyl-2'-deoxyadenosine
- 5'-O-(DIMETHOXYTRITYL)-N6-METHYL-2'-DEOXYADENOSINE
- HG1043
- AB0088007
- 5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine
- 98056-69-0
- PD167011
- DTXSID90447501
- HY-138604
- 5'-O-DMT-N6-Me-2'-dA
- AKOS024258313
- MFCD00079127
- (2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-ol
- BS-29853
- AC-32203
- A858589
- CS-0159290
- J-700131
- 2-Chloroethyln-butylether
- 5'-DMT-N6-Me-2'-dA
- DA-70193
- 2 inverted exclamation marka-Deoxy-5 inverted exclamation marka-O-DMT-N6-methyladenosine
-
- MDL: MFCD00079127
- インチ: 1S/C32H33N5O5/c1-33-30-29-31(35-19-34-30)37(20-36-29)28-17-26(38)27(42-28)18-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-16,19-20,26-28,38H,17-18H2,1-3H3,(H,33,34,35)/t26-,27+,28+/m0/s1
- InChIKey: OKZZBPBWGABLJR-UPRLRBBYSA-N
- ほほえんだ: O1[C@]([H])(C([H])([H])[C@@]([H])([C@@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])O[H])N1C([H])=NC2=C(N([H])C([H])([H])[H])N=C([H])N=C12
計算された属性
- せいみつぶんしりょう: 567.24800
- どういたいしつりょう: 567.24816917g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 42
- 回転可能化学結合数: 10
- 複雑さ: 808
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 113
じっけんとくせい
- 密度みつど: Not available
- ゆうかいてん: Not available
- ふってん: Not available
- フラッシュポイント: Not available
- PSA: 112.78000
- LogP: 4.61530
- じょうきあつ: Not available
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280;P305+P351+P338
- セキュリティの説明: 24/25
- ちょぞうじょうけん:2-8 °C
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-283483A-100 mg |
2'-Deoxy-5'-O-DMT-N6-methyladenosine, |
98056-69-0 | 100MG |
¥2,256.00 | 2023-07-11 | ||
TRC | B489900-500mg |
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyladenosine |
98056-69-0 | 500mg |
$ 1918.00 | 2023-04-18 | ||
Alichem | A019118339-5g |
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol |
98056-69-0 | 95% | 5g |
$400.00 | 2023-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-283483-50 mg |
2'-Deoxy-5'-O-DMT-N6-methyladenosine, |
98056-69-0 | 50mg |
¥1,279.00 | 2023-07-11 | ||
BAI LING WEI Technology Co., Ltd. | 151007-250MG |
2'-Deoxy-5'-O-dimethoxytrityl-N |
98056-69-0 | 98% | 250MG |
¥ 4235 | 2022-04-26 | |
MedChemExpress | HY-138604-50mg |
5'-O-DMT-N6-Me-2'-dA |
98056-69-0 | 98.00% | 50mg |
¥765 | 2024-04-16 | |
Ambeed | A551623-100mg |
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol |
98056-69-0 | 98% | 100mg |
$275.0 | 2024-04-16 | |
MedChemExpress | HY-138604-25mg |
5'-O-DMT-N6-Me-2'-dA |
98056-69-0 | 98.00% | 25mg |
¥450 | 2024-04-16 | |
Aaron | AR00H6OO-100mg |
(2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol |
98056-69-0 | 98% | 100mg |
$208.00 | 2025-01-24 | |
Aaron | AR00H6OO-25mg |
(2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol |
98056-69-0 | 98% | 25mg |
$64.00 | 2025-01-24 |
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1R:C5H5N, 6 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1S:C5H5N
1.2R:Et3N, R:4-DMAP, S:C5H5N
1.2R:Et3N, R:4-DMAP, S:C5H5N
リファレンス
- Novel Antagonists Acting at the P2Y1 Purinergic Receptor: Synthesis and Conformational Analysis Using Potentiometric and Nuclear Magnetic Resonance Titration TechniquesJournal of Medicinal Chemistry, 2002, 45(4), 962-972,
ごうせいかいろ 3
はんのうじょうけん
1.1R:MeI
2.1R:NaOH
3.1S:C5H5N
2.1R:NaOH
3.1S:C5H5N
リファレンス
- Chemical synthesis of oligonucleotides containing N6-methyladenine residues in the GATC siteHelvetica Chimica Acta, 1986, 69(5), 1034-40,
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine Raw materials
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine Preparation Products
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine 関連文献
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
98056-69-0 (5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine) 関連製品
- 1220027-42-8(3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide)
- 1215987-59-9(5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine)
- 1856031-42-9(1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid)
- 1695842-51-3(3-1-(aminomethyl)cyclopropoxypropan-1-ol)
- 797804-50-3(Methyl 3-formyl-1H-indazole-5-carboxylate)
- 337513-55-0(1,2,4-Tribromo-5-(2-bromophenoxy)benzene)
- 1286732-98-6(2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-thiazole-4-carboxamide)
- 1256355-68-6(3-(2,6-dichlorophenylmethoxy)phenylboronic acid)
- 1355189-53-5(4-Hydroxy-2-(3-oxo-piperazin-1-yl)-pyrimidine-5-carboxylic acid)
- 328540-01-8(3-methoxy-N-(2-phenoxyphenyl)naphthalene-2-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:98056-69-0)5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine

清らかである:99%
はかる:100mg
価格 ($):248.0